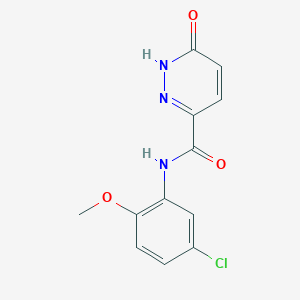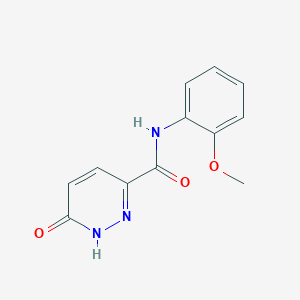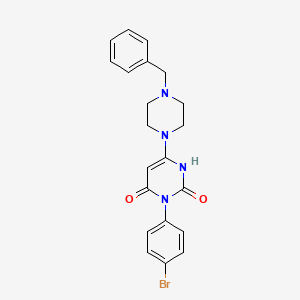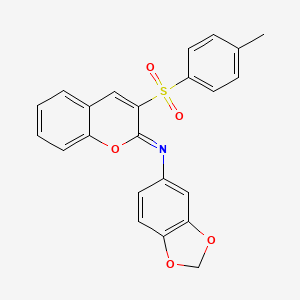
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide, otherwise known as N-CBTB, is a novel synthetic compound that has been used in a variety of scientific research applications. It is a type of amide that is composed of a benzothiophene core, a cyano group, and a propan-2-yloxy group. N-CBTB has been studied for its potential to act as an inhibitor of the enzyme, cyclooxygenase-2 (COX-2). Inhibiting COX-2 has been shown to have a variety of biochemical and physiological effects, which have been explored in numerous laboratory experiments. In Finally, potential future directions for research involving N-CBTB will be explored.
Wissenschaftliche Forschungsanwendungen
N-CBTB has been studied for its potential to act as an inhibitor of the enzyme, cyclooxygenase-2 (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide). This compound is an enzyme that is involved in the production of inflammatory molecules known as prostaglandins. Inhibiting this compound has been studied for its potential to reduce inflammation, as well as its potential to act as an analgesic. Additionally, N-CBTB has been studied for its potential to act as an inhibitor of the enzyme, 5-lipoxygenase (5-LOX). 5-LOX is an enzyme involved in the production of leukotrienes, which are inflammatory molecules that are involved in allergic reactions. Inhibiting 5-LOX has been studied for its potential to reduce inflammation and allergic responses.
Wirkmechanismus
N-CBTB is believed to act as an inhibitor of both N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide and 5-LOX through competitive inhibition. This means that it binds to the active site of the enzyme, preventing the enzyme from binding to its natural substrate. This results in a decrease in the production of inflammatory molecules, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The inhibition of this compound and 5-LOX by N-CBTB has been studied for its potential to reduce inflammation and allergic responses. Studies have shown that N-CBTB can reduce the production of inflammatory molecules, such as prostaglandins and leukotrienes, which can result in a decrease in inflammation and allergic reactions. Additionally, N-CBTB has been studied for its potential to act as an analgesic, as it has been shown to reduce pain and discomfort associated with inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-CBTB has been shown to be a potent inhibitor of both N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide and 5-LOX, making it a useful tool for laboratory experiments. Additionally, N-CBTB is relatively easy to synthesize, making it readily available for laboratory use. However, N-CBTB is not as potent as some other inhibitors, such as non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, N-CBTB is not as selective as some other inhibitors, meaning that it can also inhibit other enzymes, which can lead to unwanted side effects.
Zukünftige Richtungen
There are numerous potential future directions for research involving N-CBTB. For example, further research could be conducted to explore the potential of N-CBTB to act as an inhibitor of other enzymes, such as phospholipase A2 and xanthine oxidase. Additionally, further research could be conducted to explore the potential of N-CBTB to act as an analgesic and anti-inflammatory agent. Finally, further research could be conducted to explore the potential of N-CBTB to act as an inhibitor of cancer cell growth and metastasis.
Synthesemethoden
N-CBTB is synthesized through a multi-step process. The first step involves the reaction of benzothiophene-2-carboxylic acid with a cyano group, which results in the formation of a cyano-substituted benzothiophene-2-carboxylic acid. This is then reacted with a propan-2-yloxy group, resulting in the formation of N-CBTB.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-12(2)23-14-9-7-13(8-10-14)18(22)21-19-16(11-20)15-5-3-4-6-17(15)24-19/h7-10,12H,3-6H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNIFRYABMSKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)

![N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431466.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431481.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2,2-dimethylpropyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6431497.png)

![methyl 3-(5-{[2-(4-ethylpiperazin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6431512.png)
![2-phenoxy-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide](/img/structure/B6431516.png)
![(E)-N-[(5-nitrothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B6431517.png)
![ethyl 2-{[(3Z)-2-carbamoyl-3H-benzo[f]chromen-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6431519.png)
![(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B6431522.png)
